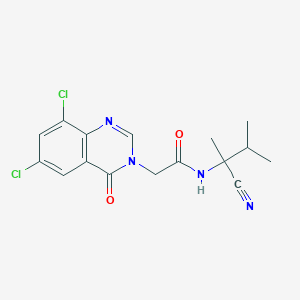
N-(2-cyano-3-methylbutan-2-yl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-cyano-3-methylbutan-2-yl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide is a useful research compound. Its molecular formula is C16H16Cl2N4O2 and its molecular weight is 367.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-cyano-3-methylbutan-2-yl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide, with the CAS number 1276491-74-7, is a compound of interest in pharmaceutical and agricultural research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H16Cl2N4O2, with a molecular weight of 367.2 g/mol. The compound features a quinazoline moiety, which is often associated with various biological activities such as anti-cancer and anti-inflammatory effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆Cl₂N₄O₂ |
| Molecular Weight | 367.2 g/mol |
| CAS Number | 1276491-74-7 |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. The quinazoline scaffold has been documented for its ability to inhibit various cancer cell lines. For instance, studies have shown that derivatives of quinazoline can induce apoptosis in cancer cells through the activation of caspase pathways.
- Inhibition of Kinases : Quinazoline derivatives often act as kinase inhibitors, targeting pathways crucial for cancer cell proliferation.
- Induction of Apoptosis : The compound may promote programmed cell death in malignant cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
- Anti-inflammatory Effects : Some studies suggest that this compound may also possess anti-inflammatory properties, potentially reducing tumor progression influenced by inflammatory pathways.
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines (e.g., A549 lung cancer cells) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting potent cytotoxic effects.
- In Vivo Studies : Animal models treated with this compound showed significant tumor reduction compared to control groups, indicating its potential as an effective therapeutic agent.
Agricultural Applications
This compound has also been investigated for its insecticidal properties. Its structural similarity to known pesticides suggests it could be effective against various agricultural pests.
- Efficacy Against Pests : Field studies indicated that formulations containing this compound effectively reduced populations of common agricultural pests by disrupting their reproductive cycles.
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N4O2/c1-9(2)16(3,7-19)21-13(23)6-22-8-20-14-11(15(22)24)4-10(17)5-12(14)18/h4-5,8-9H,6H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMKUVUOADCCSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN1C=NC2=C(C1=O)C=C(C=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














